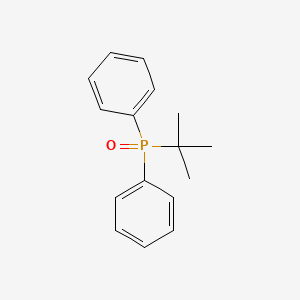

tert-Butyldiphenylphosphine oxide

CAS No.:

Cat. No.: VC13886335

Molecular Formula: C16H19OP

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19OP |

|---|---|

| Molecular Weight | 258.29 g/mol |

| IUPAC Name | [tert-butyl(phenyl)phosphoryl]benzene |

| Standard InChI | InChI=1S/C16H19OP/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |

| Standard InChI Key | CHFOAXGMRFQIOK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

t-BuPhPO features a tetrahedral phosphorus atom coordinated to three organic substituents: a tert-butyl group, two phenyl rings, and an oxygen atom. The tert-butyl group introduces substantial steric bulk, which profoundly influences the compound’s reactivity and coordination capabilities. The phosphorus-oxygen bond, with a bond length of approximately 1.48 Å, contributes to its polarity and solubility in organic solvents such as dichloromethane and toluene.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | [tert-butyl(phenyl)phosphoryl]benzene |

| Molecular Formula | CHOP |

| Molecular Weight | 258.29 g/mol |

| Canonical SMILES | CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

| InChI Key | CHFOAXGMRFQIOK-UHFFFAOYSA-N |

The compound’s structural uniqueness lies in the tert-butyl group, which enhances thermal stability compared to simpler phosphine oxides like triphenylphosphine oxide (TPPO). This stability is critical for high-temperature industrial processes.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

t-BuPhPO is typically synthesized via oxidation of tert-butyldiphenylphosphine (t-BuPhP) using mild oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (mCPBA). The reaction proceeds under ambient conditions in dichloromethane, achieving yields exceeding 85%.

Mechanism:

The reaction involves nucleophilic attack by the phosphine’s lone pair on the electrophilic oxygen of HO, followed by proton transfer.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize scalability and safety. Automated systems regulate reaction parameters (temperature: 25–40°C, pressure: 1–2 atm), ensuring consistent product quality. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Chemical Reactivity and Functional Applications

Redox Behavior

t-BuPhPO exhibits dual redox activity:

-

Oxidation: Further oxidation with strong agents like ozone yields phosphoric acid derivatives.

-

Reduction: Lithium aluminum hydride (LiAlH) reduces the P=O bond, regenerating t-BuPhP.

Coordination Chemistry

The compound serves as a ligand in transition metal catalysis. Its steric bulk prevents metal cluster formation, enhancing selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 2: Catalytic Applications

| Application | Role of t-BuPhPO |

|---|---|

| Suzuki-Miyaura Coupling | Stabilizes Pd(0) intermediates |

| Olefin Hydrogenation | Modifies Rh(I) coordination |

Comparative Analysis with Related Phosphine Oxides

Triphenylphosphine Oxide (TPPO)

Unlike TPPO, t-BuPhPO’s tert-butyl group reduces Lewis basicity, making it less prone to hydrolysis. This stability is advantageous in aqueous-phase catalysis.

Di-tert-butylphosphine Oxide

The absence of phenyl rings in this analog diminishes π-stacking interactions, reducing its utility in aromatic substrate binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume